Metronidazole-D4 Hydrochloride

Descripción general

Descripción

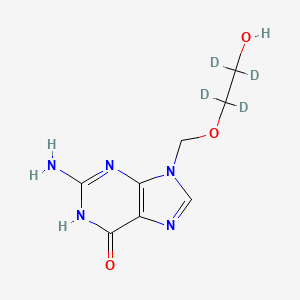

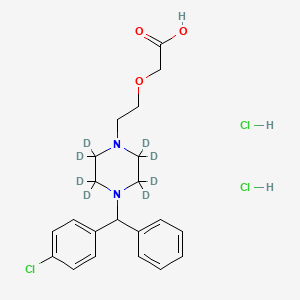

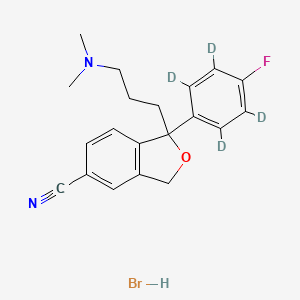

Metronidazole-D4 Hydrochloride, also known as [2H4]-Metronidazol hydrochloride, is an analytical standard . It has an empirical formula of C6D4H5N3O3 · HCl and a molecular weight of 211.64 .

Molecular Structure Analysis

The SMILES string representation of this compound is[2H]C(C([2H])([2H])O)([2H])N1C(C)=NC=C1N+=O.Cl . This represents the molecular structure of the compound. Chemical Reactions Analysis

Metronidazole, the non-deuterated form, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .Physical and Chemical Properties Analysis

This compound is an analytical standard with a quality level of 100 and an assay of ≥98.5% (HPLC) . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Comparative Effectiveness in Clostridium difficile Infection

Metronidazole hydrochloride has been extensively studied for its effectiveness in treating Clostridium difficile infection (CDI). Research comparing it with vancomycin hydrochloride found that while recurrence rates were similar in patients treated with either drug, vancomycin showed a significantly reduced risk of 30-day mortality in severe CDI cases. This study highlights the importance of Metronidazole in the treatment of CDI, particularly in mild to moderate cases (Stevens et al., 2017).

Development of Photoluminescent Carbon Nanodots

A novel application of Metronidazole is in the synthesis of carbon nanodots (CNDs), which have shown selective antibacterial activity against obligate anaerobes like Porphyromonas gingivalis. These CNDs, synthesized from Metronidazole, offer potential in multicolor bioimaging and theranostics in biomedical research (Liu et al., 2017).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of Metronidazole, a nitroimidazole antimicrobial, have been thoroughly investigated. It is known for its broad usage against anaerobic and protozoal infections. Studies detail its absorption, distribution, metabolism, and excretion, providing crucial information for its effective clinical use (Lamp et al., 1999).

Electrochemical Determination in Biological Samples

Research has been conducted on the development of electrochemical sensors for detecting Metronidazole in biological samples. This includes the creation of electrodes with nickel-cobalt layered double hydroxide material for enhanced electrocatalytic response, facilitating its detection at ultra-trace levels in pharmaceutical applications (Vilian et al., 2020).

Anti-inflammatory Effects in Dermatological Applications

Metronidazole ointments have shown potential anti-inflammatory and immunosuppressive effects in dermatological applications. Studies on mouse models indicate their effectiveness in treating inflammatory skin diseases, highlighting a potential clinical application beyond their known antimicrobial uses (Nishimuta & Ito, 2003).

Safety and Hazards

Direcciones Futuras

While specific future directions for Metronidazole-D4 Hydrochloride are not detailed in the available resources, metronidazole, the non-deuterated form, continues to be a front-line choice for treatment of various infections . Research into its metabolism, structure-cytotoxicity, and resistance mechanisms is ongoing .

Mecanismo De Acción

Target of Action

Metronidazole-D4 Hydrochloride primarily targets anaerobic bacteria and protozoa. The compound is particularly effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. These pathogens thrive in low-oxygen environments, making them susceptible to metronidazole’s action .

Mode of Action

this compound is a prodrug that requires activation within the target cells. Once inside the anaerobic organism, the nitro group of metronidazole is reduced by ferredoxin or flavodoxin, which are electron transport proteins. This reduction process generates reactive nitro radicals that interact with the DNA of the microorganism, causing strand breakage and inhibition of nucleic acid synthesis. This ultimately leads to cell death .

Biochemical Pathways

The reduction of metronidazole’s nitro group disrupts several biochemical pathways within the target cells. The most significant effect is on DNA synthesis and repair mechanisms. The reactive intermediates formed during the reduction process bind to DNA, causing fragmentation and preventing replication. This disruption of DNA integrity is lethal to the anaerobic bacteria and protozoa .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties. It is well-absorbed orally, with bioavailability close to 100%. The compound is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole is metabolized in the liver primarily by oxidation and glucuronidation, and its metabolites are excreted in urine. The elimination half-life of metronidazole is approximately 6-10 hours .

Result of Action

At the molecular level, the action of this compound results in the disruption of DNA synthesis and repair, leading to cell death. On a cellular level, this manifests as the inhibition of growth and replication of the target anaerobic bacteria and protozoa. Clinically, this translates to the resolution of infections caused by these pathogens .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH and oxygen levels. The compound is most effective in anaerobic conditions, where the reduction of the nitro group can occur. In the presence of oxygen, the reduction process is less efficient, potentially reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by extreme pH levels, which may alter its absorption and bioavailability .

This compound remains a critical agent in the treatment of anaerobic bacterial and protozoal infections, leveraging its unique mechanism of action to disrupt essential cellular processes in these pathogens.

: DrugBank : Journal of Antimicrobial Chemotherapy : Medicine.com

Análisis Bioquímico

Biochemical Properties

Metronidazole-D4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It’s a prodrug that requires reduction at its nitro group to become toxic . This reduction only occurs under very low oxygen concentrations, making this compound exclusively toxic to microaerophilic and anaerobic microorganisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It’s known to treat gastrointestinal infections as well as trichomoniasis and giardiasis, which are parasitic infections . It exerts its effects by interfering with the structure of the DNA of susceptible microorganisms, causing subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reduction of its nitro group under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, the recommended dose of metronidazole for dogs is 50 mg/kg/day for 5-7 days . Metronidazole can cause neurological effects including lack of muscle control or coordination, tremors, seizures, vomiting, eye twitching, and weakness .

Metabolic Pathways

This compound is involved in several metabolic pathways. About 60% of the metronidazole is metabolized by oxidation to the main metabolite hydroxymetronidazole and a carboxylic acid derivative, and by glucuronidation .

Transport and Distribution

This compound is widely distributed throughout the body and various body fluids, including the bile, saliva, breast milk, cerebrospinal fluid, and the placenta . It also appears in pus from hepatic abscesses .

Subcellular Localization

The subcellular localization of this compound is not fully characterized. Given its wide distribution throughout the body and various body fluids, it’s likely that it localizes to multiple subcellular compartments .

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261397-74-3 | |

| Record name | 1261397-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.